molecular formula C18H19ClN2O4S B2426521 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 954714-35-3

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2426521
CAS RN: 954714-35-3
M. Wt: 394.87
InChI Key: CQUPNFBJSVDSPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis would depend on the available starting materials and the desired route. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions. The sulfonamide group might participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide and carbonyl could increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Applications in Drug Development

Benzenesulfonamides, including derivatives with structural similarities to the mentioned compound, have been investigated for their potential in therapeutic applications. For instance, methylbenzenesulfonamide derivatives have shown promise as CCR5 antagonists in the context of HIV-1 infection prevention, demonstrating the potential of these compounds in antiviral drug development (Cheng De-ju, 2015). Moreover, compounds with benzenesulfonamide moieties have been evaluated for their anti-HIV and antifungal activities, highlighting their broad-spectrum bioactivity potential (M. Zareef et al., 2007).

In Photodynamic Therapy

The application of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment has been explored, with certain compounds demonstrating high singlet oxygen quantum yields. This suggests their utility as Type II photosensitizers, which are critical for effective PDT in cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Material Science and Chemical Synthesis

In material science and chemical synthesis, benzenesulfonamide derivatives have been utilized for their electrochemical and spectroelectrochemical properties. These compounds contribute to the development of novel materials with potential applications in electronics and catalysis (H. Kantekin et al., 2015). Additionally, sulfonamides play a role in the synthesis of complex molecules, demonstrating their importance in organic synthesis and the development of new chemical methodologies (Xiao-Qiu Pu et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it would interact with biological targets in the body. The exact mechanism would need to be determined through biological testing .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s an intermediate in a chemical synthesis, researchers might look for ways to improve the synthesis process .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-16-6-8-17(9-7-16)26(23,24)20-11-13-10-18(22)21(12-13)15-4-2-14(19)3-5-15/h2-9,13,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUPNFBJSVDSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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